4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide
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Overview
Description
4,4’-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide is a quaternary ammonium compound with the molecular formula C36H60Br2N2. It contains two bromide ions and two decyl chains attached to a pyridinium ring through a 1,6-hexanediylbis(iminocarbonyl) linker . This compound is known for its antimicrobial properties and is used in various applications, including biocides and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide involves the reaction of 1-decylpyridinium bromide with 1,6-hexanediylbis(iminocarbonyl) linker. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Substituted pyridinium derivatives.
Scientific Research Applications
4,4’-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to antimicrobial activity and as a disinfectant in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial therapies and as a disinfectant in medical facilities.
Industry: Utilized in the formulation of biocides, disinfectants, and preservatives for various industrial applications
Mechanism of Action
The antimicrobial activity of 4,4’-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide is attributed to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic decyl chains and the positively charged pyridinium rings, which interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
4,4’-[1,6-Dioxyhexamethylene]bis[1-alkylpyridinium halide]: Similar structure but with an oxygen linker instead of an iminocarbonyl linker.
N,N′-1,6-Hexanediylbis[benzamide]: Contains benzamide groups instead of pyridinium rings.
Uniqueness
4,4’-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide is unique due to its specific combination of hydrophobic decyl chains and the iminocarbonyl linker, which provides enhanced antimicrobial activity and stability compared to other similar compounds .
Properties
CAS No. |
190513-77-0 |
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Molecular Formula |
C38H64Br2N4O2 |
Molecular Weight |
768.7 g/mol |
IUPAC Name |
1-decyl-N-[6-[(1-decylpyridin-1-ium-4-carbonyl)amino]hexyl]pyridin-1-ium-4-carboxamide;dibromide |
InChI |
InChI=1S/C38H62N4O2.2BrH/c1-3-5-7-9-11-13-17-21-29-41-31-23-35(24-32-41)37(43)39-27-19-15-16-20-28-40-38(44)36-25-33-42(34-26-36)30-22-18-14-12-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
InChI Key |
CNJSEKJABVECCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC=[N+](C=C2)CCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
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